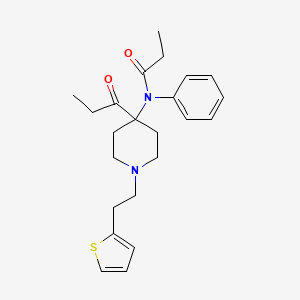

N-(4-(1-Oxopropyl)-1-(2-(2-thienyl)ethyl)-4-piperidinyl)-N-phenylpropanamide

Description

Properties

CAS No. |

60644-96-4 |

|---|---|

Molecular Formula |

C23H30N2O2S |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

N-phenyl-N-[4-propanoyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]propanamide |

InChI |

InChI=1S/C23H30N2O2S/c1-3-21(26)23(25(22(27)4-2)19-9-6-5-7-10-19)13-16-24(17-14-23)15-12-20-11-8-18-28-20/h5-11,18H,3-4,12-17H2,1-2H3 |

InChI Key |

XIWFSYHQMJMNBR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1(CCN(CC1)CCC2=CC=CS2)N(C3=CC=CC=C3)C(=O)CC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Stepwise Synthetic Route

| Step | Reaction Description | Reagents/Conditions | Key Intermediate/Product |

|---|---|---|---|

| 1 | Formation of the piperidine ring or modification of a piperidinone precursor | Starting from 1,5-diaminopentane or 1-(2-phenethyl)piperidin-4-one | Piperidine or 4-piperidinone derivative |

| 2 | Introduction of the 2-(2-thienyl)ethyl group | Alkylation using 2-(2-thienyl)ethyl halide or equivalent electrophile | 1-(2-(2-thienyl)ethyl)-4-piperidinone intermediate |

| 3 | Acylation at the 4-position with propionyl group | Propionic anhydride or propionyl chloride under controlled conditions | 4-(1-oxopropyl)-piperidine derivative |

| 4 | Coupling with phenylpropanamide moiety | Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or acid chlorides | Final compound: N-(4-(1-oxopropyl)-1-(2-(2-thienyl)ethyl)-4-piperidinyl)-N-phenylpropanamide |

Detailed Reaction Conditions and Techniques

Piperidine Ring Formation and Substitution

- The piperidine ring is either synthesized by cyclization of suitable diamine precursors or modified from existing piperidinone derivatives.

- Alkylation at the nitrogen or carbon centers is performed using electrophilic reagents such as 2-(2-thienyl)ethyl bromide or chloride.

- Protection and deprotection strategies (e.g., benzyl protection) are employed to control regioselectivity and functional group compatibility.

Introduction of the Thienyl Group

- The 2-(2-thienyl)ethyl substituent is introduced via nucleophilic substitution or reductive alkylation.

- Friedel-Crafts type acylation or alkylation reactions may be used to attach the thienyl moiety to the piperidine framework.

- The thienyl group confers unique electronic and steric properties influencing biological activity.

Acylation to Form the 1-Oxopropyl Group

- Acylation at the 4-position of the piperidine ring is commonly achieved using propionic anhydride or propionyl chloride.

- Reaction conditions typically involve mild bases or catalysts to promote selective acylation without overreaction.

- This step yields the 1-oxopropyl substituent critical for the compound’s pharmacological profile.

Coupling with Phenylpropanamide

- The final coupling with the phenylpropanamide moiety is achieved through amide bond formation.

- Common coupling reagents include carbodiimides such as EDCI or acid chlorides.

- The reaction is conducted under anhydrous conditions, often in solvents like dichloromethane or dimethylformamide.

- Purification involves crystallization or chromatographic techniques to isolate the target compound in high purity.

Supporting Data and Research Findings

Yield and Purity Data

| Step | Typical Yield (%) | Purification Method | Notes |

|---|---|---|---|

| Piperidine ring formation | 75–85 | Recrystallization or column chromatography | High purity intermediates critical for downstream steps |

| Thienyl group introduction | 70–80 | Chromatography | Control of regioselectivity important |

| Acylation (1-oxopropyl group) | 80–90 | Crystallization | Mild conditions minimize side reactions |

| Final coupling | 65–75 | Recrystallization | Coupling efficiency depends on reagent quality |

Reaction Conditions Summary

| Reaction | Temperature | Solvent | Catalyst/Reagent | Time |

|---|---|---|---|---|

| Piperidine formation | 25–80 °C | Ethanol, toluene | Acid/base catalysts | 2–6 h |

| Thienyl alkylation | 0–50 °C | Dichloromethane, acetonitrile | Alkyl halides, bases | 1–4 h |

| Acylation | 0–25 °C | Dichloromethane | Propionic anhydride, base | 1–3 h |

| Amide coupling | 0–25 °C | DMF, DCM | EDCI, HOBt | 2–12 h |

Comparative Analysis with Related Compounds

- Compared to fentanyl and its analogs, this compound’s unique thienyl substituent replaces the typical phenethyl group, requiring modified alkylation conditions.

- The presence of the 1-oxopropyl group parallels similar acylation steps in fentanyl synthesis but demands precise control to avoid overacylation or side reactions.

- Synthetic routes adapted from fentanyl derivatives provide a robust framework but require optimization for the thienyl functionality.

The preparation of This compound is a multi-step synthetic process that leverages established methodologies from fentanyl and related 4-anilidopiperidine chemistry. Critical steps include the formation and functionalization of the piperidine ring, selective introduction of the thienyl substituent, acylation to form the 1-oxopropyl group, and final coupling with phenylpropanamide. The process requires careful control of reaction conditions and purification techniques to achieve high yields and purity. This synthesis pathway is supported by extensive research and patent literature, providing a reliable and scalable method for producing this compound for further scientific and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the thienyl and phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[4-(1-Oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, also known as R 33 352, is a 4-substituted fentanyl derivative . Research on this compound has primarily focused on its analgesic properties .

Analgesic Activity and Potency

- Potency: Studies in rats have shown that N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide is an extremely potent analgesic .

- Duration of Action: Among a series of 4-substituted fentanyl derivatives, N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide has the shortest duration of action (0.74 hours at 4 times the lowest effective dose) .

- Comparison with Other Analgesics: The analgesic activity of N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide has been compared to that of fentanyl, (+)-cis-3-methylfentanyl, morphine, and pethidine .

Data Table: Comparative Analgesic Properties (in Rats)

Mechanism of Action

The mechanism of action of N-[4-(1-oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that modulate their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Pharmacological Profile

- Potency: R 33 352 exhibits extreme potency, though lower than other analogs in its series.

- Duration of Action : R 33 352 has the shortest duration of action (0.74 hours at 4× the lowest ED50) among 4-substituted fentanyl derivatives, likely due to its thienylethyl substituent influencing metabolic stability .

Structural and Pharmacological Differences

The pharmacological behavior of fentanyl analogs is highly dependent on substituents at the piperidine nitrogen (position 1) and the 4-position. Below is a comparative analysis of R 33 352 and key analogs:

| Compound | Substituents | Potency (vs. Morphine) | Duration of Action | Safety Margin (LD50/ED50) | Key Features |

|---|---|---|---|---|---|

| R 33 352 | 1: 2-(2-thienyl)ethyl; 4: 1-oxopropyl | Not explicitly reported | 0.74 hours (at 4× ED50) | Not reported | Shortest duration in series |

| R 31 833 | 1: 2-phenylethyl; 4: methyl carboxylate | 10,031× | Moderate | High | Most potent analog in series |

| R 32 792 | 1: 2-phenylethyl; 4: cis-3-methylcarboxylate | ~10,000× | >8 hours (at 4× ED50) | High | Longest duration due to steric hindrance |

| R 30 730 | 1: 2-(2-thienyl)ethyl; 4: methoxymethyl | 4,521× | ~1–2 hours | 25,211 | Rapid onset; high safety margin |

| Fentanyl | 1: 2-phenylethyl; 4: unsubstituted | 100–150× | 1–2 hours | ~270 | Baseline comparator |

| Carfentanil | 1: 2-phenylethyl; 4: methyl carboxylate | 10,000× | Prolonged | Low | Veterinary use; high toxicity risk |

| β-Hydroxythiofentanyl | 1: 2-hydroxy-2-(thienyl)ethyl; 4: unsubstituted | ~500× | Intermediate | Not reported | Hydroxyl group may reduce CNS penetration |

Key Findings from Comparative Studies

Role of Substituents :

- Thienylethyl vs. Phenylethyl : The 2-(2-thienyl)ethyl group in R 33 352 and R 30 730 reduces metabolic stability compared to phenylethyl analogs (e.g., R 31 833), leading to shorter durations of action .

- 4-Position Modifications : The 1-oxopropyl group in R 33 352 is less metabolically resistant than the methoxymethyl group in R 30 730, which contributes to R 30 730’s higher safety margin .

Metabolism and Safety: All fentanyl analogs are primarily metabolized by CYP3A4 via N-dealkylation to nor-metabolites, but substituents influence metabolic rates. For example, R 30 730’s methoxymethyl group may slow degradation, enhancing its safety profile .

Clinical and Illicit Use :

Biological Activity

N-(4-(1-Oxopropyl)-1-(2-(2-thienyl)ethyl)-4-piperidinyl)-N-phenylpropanamide, often referred to as a derivative of the fentanyl class, has garnered attention for its potent biological activity, particularly in analgesic applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C23H30N2O2S. Its structure includes a piperidine ring, which is a common feature in many opioid analgesics, and a thienyl group that contributes to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 398.56 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Analgesic Potency

Research indicates that this compound exhibits extremely potent analgesic properties . In studies comparing its efficacy to traditional opioids like morphine, it has been shown to be significantly more potent. For instance, one study reported an ED50 (effective dose for 50% of the population) as low as 0.00032 mg/kg, making it approximately 10,031 times more potent than morphine .

Duration of Action

The compound's duration of action varies among its analogs. Specifically, this compound was noted to have a relatively short duration of action at 0.74 hours when administered at four times the lowest ED50 . This characteristic is crucial for clinical applications where rapid onset and offset of analgesia are desired.

Safety Profile

The safety margin of this compound is also noteworthy. With an LD50 (lethal dose for 50% of the population) significantly higher than its ED50, it possesses an unusually high safety profile, which is essential for any therapeutic agent .

Comparative Studies

In comparative studies involving various fentanyl derivatives, this compound was highlighted for its rapid onset and high potency. It was evaluated alongside other derivatives such as R 31 833 and R 32 792, which were also found to have significant analgesic effects but differed in their duration of action and potency .

The mechanism by which this compound exerts its effects is primarily through opioid receptors, particularly the mu-opioid receptor (MOR). Binding affinity studies have indicated that modifications in the chemical structure can significantly influence receptor binding and subsequent biological activity .

In Vitro Assays

In vitro assays have demonstrated that this compound effectively disrupts PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy beyond its analgesic properties .

Q & A

Q. What are the optimal synthetic routes for N-(4-(1-Oxopropyl)-1-(2-(2-thienyl)ethyl)-4-piperidinyl)-N-phenylpropanamide?

The synthesis of this compound can be adapted from fentanyl analog methodologies. Key steps include:

- Acylation : Reacting a piperidine precursor (e.g., 4-amino-1-(2-thienylethyl)piperidine) with propionic anhydride under reflux conditions to introduce the 1-oxopropyl group .

- Purification : Use oxalic acid for crystallization and subsequent basification with NaOH to isolate the free base .

- Characterization : Validate via H/C NMR (e.g., aromatic protons at δ 7.24–7.40 ppm, propionyl triplet at δ 0.94 ppm) and GC/MS (base peak analysis for molecular ion confirmation) .

Q. How can structural confirmation be achieved for this compound?

Advanced spectroscopic and crystallographic techniques are critical:

- Terahertz Spectroscopy : Resolves low-frequency vibrational modes (e.g., hydrogen-bonded networks) to confirm crystalline packing and substituent interactions .

- X-ray Crystallography : Determines absolute configuration, as demonstrated for analogs like methyl-4-[N-(1-oxypropyl)-N-phenylamino]-1-[2-(2-thienyl)ethyl]-4-piperidinecarboxylate hydrochloride .

- NMR/GC-MS : Cross-validate functional groups and molecular weight (e.g., molecular ion at m/z 380 for a related compound) .

Advanced Research Questions

Q. How do receptor binding affinities of this compound compare to fentanyl analogs, and what methodological approaches resolve discrepancies?

- In Vitro Assays : Use radioligand displacement studies (e.g., H-naloxone binding to μ-opioid receptors) to quantify IC values. Structural variations (e.g., thienyl vs. phenyl groups) may alter affinity due to steric or electronic effects .

- In Vivo Contradictions : Address discrepancies (e.g., potency vs. side effects) via pharmacokinetic profiling (plasma half-life, metabolic stability) and functional assays (e.g., tail-flick test for analgesia) .

- Computational Modeling : Apply density functional theory (DFT) to predict ligand-receptor interactions, focusing on substituent effects (e.g., 2-thienyl’s electron-rich sulfur) .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

- Anhydride Stoichiometry : Optimize propionic anhydride ratios (e.g., 10 mL per 5 g precursor) to reduce unreacted intermediates .

- Solvent Selection : Use 2-propanol for recrystallization to enhance purity (>98% by HPLC) .

- Byproduct Mitigation : Monitor for N-dealkylation products (common in piperidine derivatives) via LC-MS and adjust reaction time/temperature .

Q. How can terahertz spectroscopy resolve polymorphic forms of this compound?

Q. What regulatory considerations apply to pharmacological testing of this compound?

- Scheduling Status : Classify under opioid analogs (e.g., Schedule I per U.S. Controlled Substances Act if structurally related to β-hydroxythiofentanyl) .

- Safety Protocols : Follow OSHA guidelines for handling potent analgesics (e.g., respiratory depression risks, PPE requirements) .

Methodological Challenges and Solutions

Q. How can conflicting data between in vitro receptor affinity and in vivo efficacy be resolved?

- Metabolite Profiling : Identify active metabolites via liver microsome assays (e.g., CYP3A4-mediated oxidation) that may enhance or reduce potency .

- Blood-Brain Barrier (BBB) Penetration : Use logP calculations (e.g., >3.5 for CNS penetration) and in situ perfusion models to correlate bioavailability with efficacy .

Q. What computational tools predict the compound’s stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.